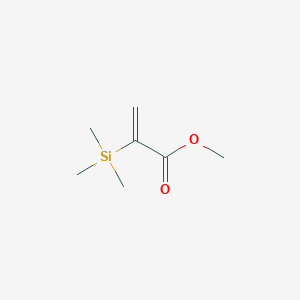

Methyl (1-trimethylsilyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (1-trimethylsilyl)acrylate is an organic compound characterized by the presence of a trimethylsilyl group attached to an acrylate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trimethylsilyl group imparts increased stability and reactivity to the acrylate, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl (1-trimethylsilyl)acrylate can be synthesized through several methods. One common approach involves the reaction of (E)-2-(trimethylsilyl)vinyllithium with methyl chloroformate. Another method includes the carbonation of the corresponding Grignard reagent prepared from (1-bromovinyl)trimethylsilane, yielding 2-trimethylsilylacrylic acid, which is then esterified to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.

Análisis De Reacciones Químicas

Chemical Reactions Involving Methyl (1-trimethylsilyl)acrylate

The chemical reactions of this compound can be categorized into several types based on their mechanisms and outcomes:

2.1. Polymerization Reactions

This compound can undergo radical polymerization, which is a common method for synthesizing polymers from acrylate monomers. The polymerization process involves the initiation of radicals that propagate through the acrylate double bond, leading to the formation of poly(this compound). The kinetics of this reaction can vary significantly depending on factors such as temperature and the presence of different initiators.

2.2. Hydrosilylation Reactions

This compound can also participate in hydrosilylation reactions, where it reacts with silanes in the presence of catalysts to form silylated products. This reaction is particularly useful for modifying the acrylate structure and enhancing its properties for specific applications.

2.3. Conjugate Addition Reactions

The compound can undergo conjugate addition reactions with nucleophiles, leading to the formation of various derivatives. For instance, when treated with amines or alcohols, this compound can yield products that retain the trimethylsilyl group while introducing new functional groups.

Mechanistic Insights

The mechanisms underlying these reactions are diverse and depend on the specific conditions employed:

3.1. Radical Mechanism

In radical polymerization, the initiation step typically involves the generation of radicals that add to the double bond of this compound, forming a new radical species that continues to propagate through successive additions .

3.2. Electrophilic Addition

In conjugate addition reactions, nucleophiles attack the electrophilic carbon atom in the acrylate, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds while maintaining the integrity of the trimethylsilyl group.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Organic Synthesis : Methyl (1-trimethylsilyl)acrylate is utilized as a reactive intermediate in the formation of complex molecules. It participates in annulation reactions, contributing to the synthesis of various organic compounds .

- Polymer Science : The compound is used in the production of polymers due to its ability to undergo radical polymerization. It is particularly noted for its role in photo-induced radical polymerization processes, which are essential for developing high-performance materials .

- Biological Applications : Its stability and reactivity make it suitable for synthesizing biologically active molecules. This includes applications in pharmaceuticals where it serves as an intermediate in drug development .

- Industrial Uses : this compound finds applications in coatings, adhesives, and sealants due to its favorable chemical properties. Its incorporation into polymer formulations enhances durability and performance characteristics .

Case Studies and Research Findings

- A study highlighted the use of this compound in the synthesis of α-silyl esters and vinylsilanes, demonstrating its versatility as a building block in organic chemistry .

- Research on radical-based reagents showed that this compound can facilitate reactions under mild conditions with high yields, emphasizing its utility in synthetic pathways that require selectivity and efficiency .

- Another investigation focused on its application in asymmetric anionic polymerization, leading to optically active polymers with potential uses in chiral stationary phases for high-performance liquid chromatography .

Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule formation | Versatile reactivity |

| Polymer Science | Used in radical polymerization processes | High-performance material development |

| Biological Applications | Synthesis of biologically active compounds | Potential drug development |

| Industrial Uses | Production of coatings, adhesives, and sealants | Enhanced durability and performance |

Mecanismo De Acción

The mechanism of action of methyl (1-trimethylsilyl)acrylate involves its reactivity as an α-silyl Michael acceptor. This allows it to participate in conjugate addition reactions with various nucleophiles, leading to the formation of diverse products. The trimethylsilyl group also serves as a protecting group, enhancing the compound’s stability during reactions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to methyl (1-trimethylsilyl)acrylate include:

Methyl methacrylate: Another acrylate ester with different reactivity and applications.

Trimethylsilyl acrylate: Shares the trimethylsilyl group but differs in its ester moiety.

Uniqueness

This compound is unique due to the presence of both the trimethylsilyl group and the acrylate moiety, which confer distinct reactivity and stability. This combination makes it particularly valuable in synthetic organic chemistry and industrial applications .

Actividad Biológica

Methyl (1-trimethylsilyl)acrylate (MTMSA) is an important compound in organic synthesis, particularly in the development of polymers and other functional materials. Its biological activity, however, has not been extensively studied, leading to a gap in our understanding of its potential applications in medicinal chemistry and biochemistry. This article aims to explore the biological activity of MTMSA, integrating findings from various studies and providing a comprehensive overview.

This compound has the molecular formula C7H14O2Si and is characterized by its acrylate functional group, which is known for its reactivity in polymerization processes. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a versatile intermediate in chemical synthesis.

Antioxidant Activity

Research indicates that acrylates can exhibit significant antioxidant properties. For instance, studies on structurally similar compounds have shown that they can scavenge free radicals effectively. The antioxidant activity is primarily attributed to the ability of these compounds to donate electrons or hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) .

Antimicrobial Properties

Acrylate derivatives have been investigated for their antimicrobial effects. While direct studies on MTMSA are scarce, related compounds have shown efficacy against various bacterial strains. For example, certain acrylic acid derivatives have demonstrated antibacterial activity by disrupting bacterial cell membranes . This suggests that MTMSA may possess similar properties, warranting further investigation.

Polymerization and Biological Applications

MTMSA is often utilized in the synthesis of polymers through radical polymerization processes. These polymers can be engineered for specific biomedical applications, such as drug delivery systems or tissue engineering scaffolds. The biocompatibility and degradation rates of these polymers can be tailored by modifying the polymerization conditions and the incorporation of bioactive molecules .

Study 1: Synthesis and Characterization of Polymers

In a study focused on the synthesis of poly(methyl acrylate) derivatives using MTMSA as a monomer, researchers reported successful polymerization under controlled conditions. The resulting polymers exhibited favorable mechanical properties and were evaluated for their potential use in biomedical applications .

Table 1: Properties of Polymers Derived from this compound

| Polymer Type | Mechanical Strength | Biocompatibility | Degradation Rate |

|---|---|---|---|

| Poly(methyl acrylate) | High | Good | Moderate |

| Poly(ethylene glycol) | Moderate | Excellent | Fast |

Study 2: Antioxidant Activity Evaluation

Another investigation assessed the antioxidant activities of various acrylate derivatives using the DPPH assay. Although MTMSA was not specifically tested, similar compounds showed IC50 values indicating strong antioxidant capabilities . This implies that MTMSA could potentially exhibit comparable activity.

Propiedades

IUPAC Name |

methyl 2-trimethylsilylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-6(7(8)9-2)10(3,4)5/h1H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEVJASMLWYHGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.